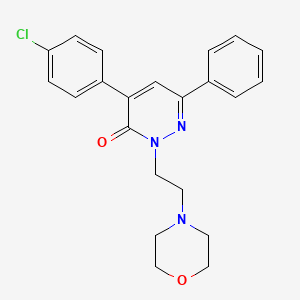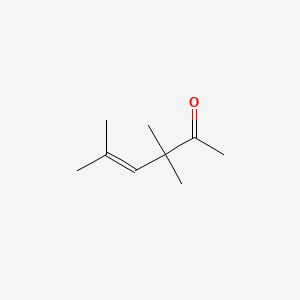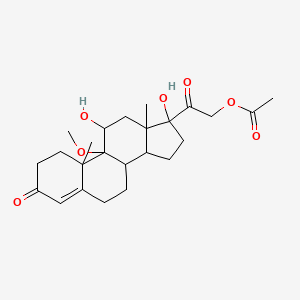
(Pentachlorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pentachlorophenyl)acetonitrile is an organochlorine compound characterized by the presence of a nitrile group attached to a pentachlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Pentachlorophenyl)acetonitrile typically involves the reaction of pentachlorobenzene with acetonitrile in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:
[ \text{C}_6\text{Cl}_5\text{H} + \text{CH}_3\text{CN} \rightarrow \text{C}_6\text{Cl}_5\text{CH}_2\text{CN} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Pentachlorobenzoic acid.
Reduction: Pentachlorophenylmethylamine.
Substitution: Various substituted pentachlorophenyl derivatives.
Applications De Recherche Scientifique
(Pentachlorophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Pentachlorophenyl)acetonitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, its effects are mediated through interactions with cellular components, potentially affecting enzyme activity and signaling pathways.
Comparaison Avec Des Composés Similaires
- Pentafluorophenylacetonitrile
- 2,4,5-Trichlorophenylacetonitrile
- p-Nitrophenylacetonitrile
- o-Nitrophenylacetonitrile
Comparison: (Pentachlorophenyl)acetonitrile is unique due to the presence of five chlorine atoms on the phenyl ring, which significantly influences its reactivity and chemical properties. Compared to its analogs, it exhibits higher electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions. Its high chlorine content also imparts distinct physical and chemical characteristics, such as increased hydrophobicity and stability.
Propriétés
Numéro CAS |
21316-51-8 |
|---|---|
Formule moléculaire |
C8H2Cl5N |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-(2,3,4,5,6-pentachlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H2Cl5N/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h1H2 |
Clé InChI |
NETAEENURPVOMI-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)





![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)


![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)

